

Application Note: Quantification of 8-Chloroxanthine using High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: **8-Chloroxanthine**

Cat. No.: **B083001**

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Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **8-Chloroxanthine**. **8-Chloroxanthine**, a xanthine derivative, is a key intermediate in the synthesis of various pharmaceuticals.^[1] This method is suitable for researchers, scientists, and professionals in drug development for purity assessment and quality control. The described protocol utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible method for the determination of **8-Chloroxanthine**.

Introduction

8-Chloroxanthine (8-chloro-1,3-dimethyl-7H-purine-2,6-dione) is a critical starting material and intermediate in the manufacturing of several active pharmaceutical ingredients.^[1] Its purity directly impacts the quality and safety of the final drug product. Therefore, a precise and accurate analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.^[2] This document provides a detailed protocol for the quantification of **8-Chloroxanthine** using a reversed-phase HPLC method.

Experimental

Instrumentation and Materials

- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Column: A C18 Hypersil ODS column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.
[3]
- Reagents and Solvents:
 - Acetonitrile (HPLC grade)
 - Ammonium acetate (Analytical grade)
 - Glacial acetic acid (Analytical grade)
 - Dimethyl sulfoxide (DMSO, HPLC grade)
 - Water (HPLC grade)
 - **8-Chloroxanthine** reference standard

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

Parameter	Condition
Column	C18 Hypersil ODS (250 mm x 4.6 mm, 5 μ m)[3]
Mobile Phase	0.1 M Ammonium acetate (pH 3.4, adjusted with glacial acetic acid) : Acetonitrile (75:25, v/v)[3]
Flow Rate	1.0 mL/min[3]
Injection Volume	20 μ L[3]
Column Temperature	Ambient
Detection Wavelength	254 nm[4]
Run Time	Approximately 10 minutes

Preparation of Solutions

- Mobile Phase Preparation: To prepare 1 L of the mobile phase, dissolve 7.708 g of ammonium acetate in 750 mL of HPLC grade water. Adjust the pH to 3.4 with glacial acetic acid. Add 250 mL of acetonitrile and mix well. Filter the mobile phase through a 0.45 μ m membrane filter and degas before use.
- Standard Solution Preparation: Accurately weigh about 10 mg of **8-Chloroxanthine** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with dimethyl sulfoxide (DMSO) to obtain a stock solution of 1 mg/mL.[3] Further dilute this stock solution with the mobile phase to prepare working standard solutions of appropriate concentrations for calibration.
- Sample Solution Preparation: Accurately weigh a quantity of the **8-Chloroxanthine** sample, transfer it to a suitable volumetric flask, and dissolve it in DMSO to achieve a nominal concentration of 1 mg/mL.[3] Dilute with the mobile phase as necessary to fall within the calibration range.

Method Protocol

- System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

- Injection: Inject 20 μ L of the blank (mobile phase), followed by the standard solutions and then the sample solutions.
- Data Acquisition and Analysis: Record the chromatograms and integrate the peak area of **8-Chloroxanthine**. The retention time for **8-Chloroxanthine** is expected to be around 5.5 minutes under these conditions.[3]
- Quantification: Construct a calibration curve by plotting the peak area of the **8-Chloroxanthine** standards against their corresponding concentrations. Determine the concentration of **8-Chloroxanthine** in the sample solutions from the calibration curve using linear regression.

Data Presentation

The quantitative data for the method validation should be summarized as follows:

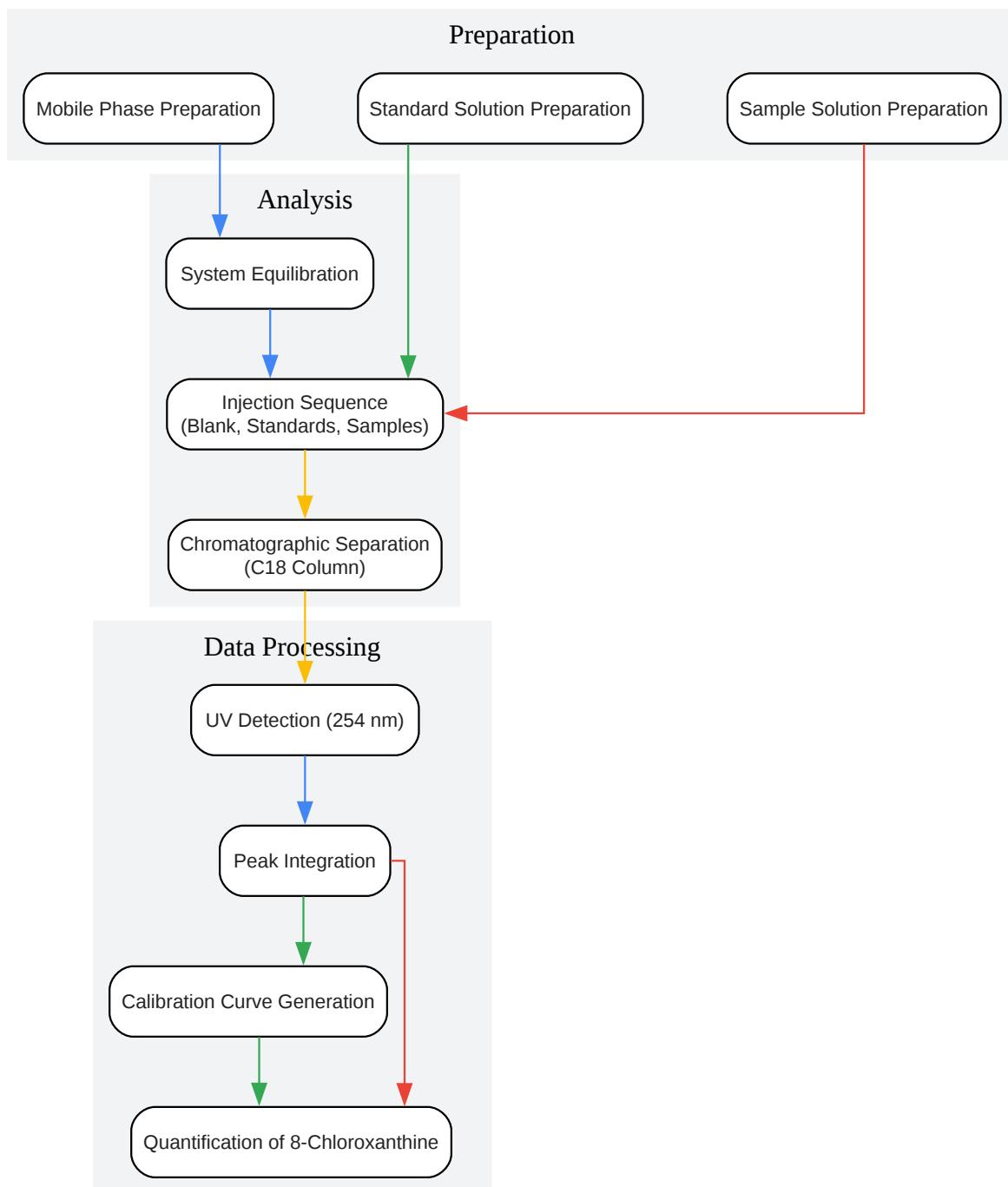
Table 1: System Suitability Parameters

Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2.0	
Theoretical Plates	≥ 2000	
% RSD of Peak Area (n=6)	$\leq 2.0\%$	

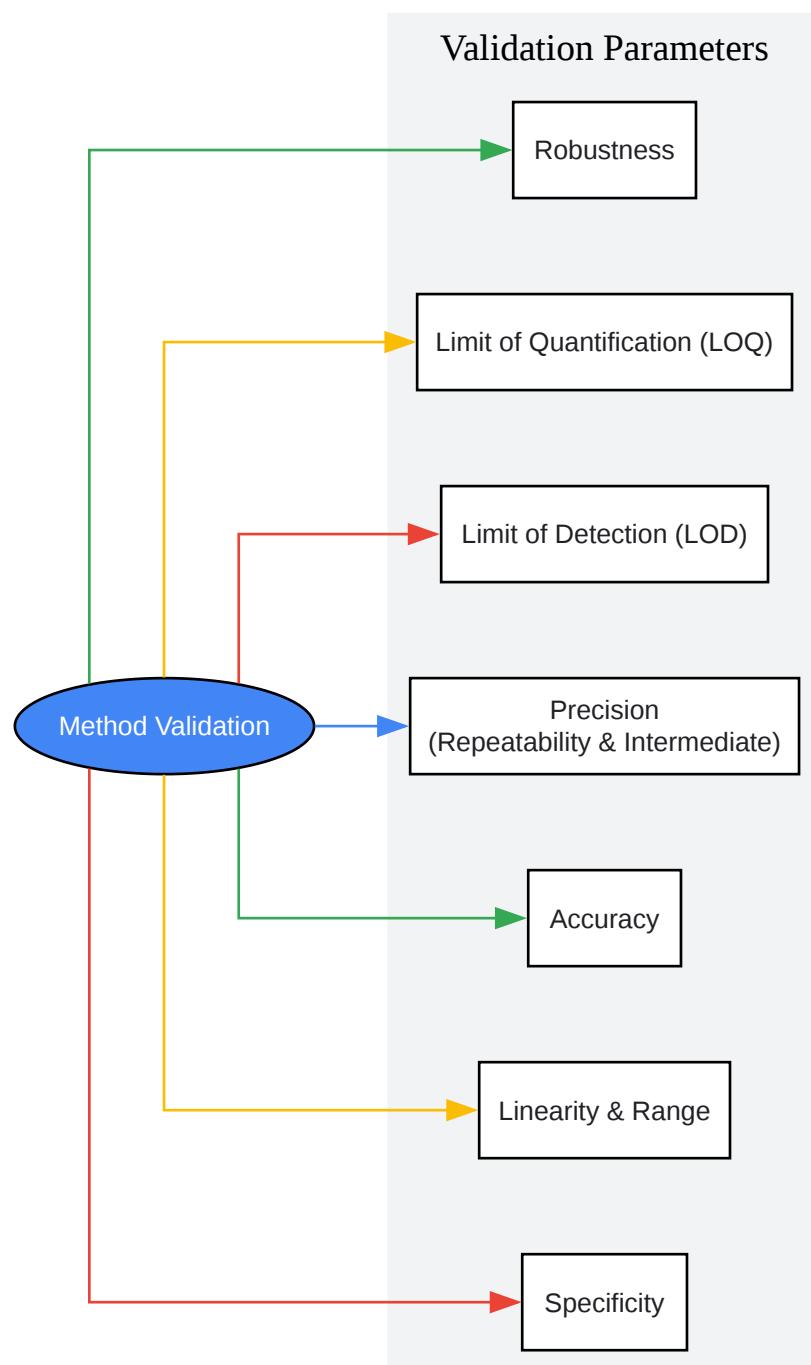
Table 2: Method Validation Summary

Parameter	Result
Linearity (Concentration Range)	e.g., 0.1 - 40 µg/mL[4]
Correlation Coefficient (r^2)	≥ 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	$\leq 2.0\%$
Limit of Detection (LOD)	
Limit of Quantification (LOQ)	

Visualizations

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Caption: Experimental workflow for the HPLC quantification of **8-Chloroxanthine**.



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Caption: Key parameters for the validation of the analytical method.

Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of **8-Chloroxanthine**. The method is straightforward, utilizing common HPLC instrumentation and reagents, making it easily implementable in a quality control or research laboratory setting. Proper method validation should be performed to ensure the results are accurate and precise for the intended application.

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References

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